N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide
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Overview
Description
N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide is a complex organic compound that features a piperidine ring, a phenyl group, and a triazolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated phenyl compound to form the piperidinylphenyl intermediate. This intermediate is then coupled with a triazolopyridine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.
Scientific Research Applications
N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-(piperidin-1-yl)ethanone: Shares the piperidine and phenyl groups but lacks the triazolopyridine moiety.
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have various biological activities.
Uniqueness
N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide is unique due to its combination of a piperidine ring, a phenyl group, and a triazolopyridine moiety. This unique structure may confer specific pharmacological properties that are not present in similar compounds.
Properties
Molecular Formula |
C20H23N5O |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylphenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide |
InChI |
InChI=1S/C20H23N5O/c26-20(12-11-19-23-22-18-10-4-7-15-25(18)19)21-16-8-2-3-9-17(16)24-13-5-1-6-14-24/h2-4,7-10,15H,1,5-6,11-14H2,(H,21,26) |
InChI Key |
LHEOFZBAPPKZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)CCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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